molecular formula C10H9FN2S B1405908 4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 1225636-78-1

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No.: B1405908
CAS No.: 1225636-78-1
M. Wt: 208.26 g/mol
InChI Key: CEFRPXMSXURODK-UHFFFAOYSA-N
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Description

The 2-aminothiazole scaffold is a privileged structure in modern medicinal chemistry and drug discovery, recognized for its diverse pharmacological profile. This core structure is a fundamental component of several clinically prescribed drugs and investigational compounds, highlighting its significant research value. Derivatives of the 2-aminothiazole nucleus have demonstrated potent, often nanomolar, inhibitory activity against a wide spectrum of human cancerous cell lines, including breast, leukemia, lung, colon, and prostate cancers . The scaffold's utility extends to targeting multiple key enzyme systems; 2-aminothiazole-based molecules have been developed as advanced inhibitors of critical targets such as EGFR/VEGFR kinase, Akt (PKB) protein kinase, ALK/TGF-β type I receptor kinase, HDAC, and Src and Abl kinase, positioning them as valuable tools in oncology research for understanding proliferative signaling pathways . Beyond oncology, this chemical class is extensively investigated for its antimicrobial potential, with research efforts focused on overcoming multi-drug resistance in Gram-negative bacteria by designing analogs that evade bacterial efflux pumps . The structural motif is also highly amenable to synthetic modification, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. The incorporation of specific substituents, such as the 2-fluorophenyl group in this compound, is a common strategy to fine-tune molecular properties like lipophilicity, electronic distribution, and binding affinity to biological targets, thereby modulating potency and selectivity. Consequently, 4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine serves as a versatile and key intermediate for researchers synthesizing novel small molecules aimed at developing targeted therapies and probing complex disease mechanisms.

Properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFRPXMSXURODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

One common approach involves the condensation of thiourea with aldehydes or ketones in acidic conditions. This method is versatile and can be adapted for various substituents on the thiazole ring.

Cyclization Processes

Cyclization reactions are another key method, often involving the formation of a thiazole ring from open-chain precursors. This can be achieved through intramolecular reactions or by using catalysts to facilitate ring closure.

Analysis of Related Compounds

4-Methyl-5-(2-Hydroxyethyl)-thiazole

The synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole involves a multi-step process starting with 3-acetylpropanol and thiourea, followed by various chemical transformations to introduce the hydroxyethyl group. This method highlights the complexity and versatility of thiazole synthesis.

Data Tables

Related Compounds

Compound Synthesis Method Key Steps
4-Methyl-5-(2-Hydroxyethyl)-thiazole Condensation & Transformation Thiourea + Acetylpropanol, Hydroxyethyl Introduction
Benzothiazole Derivatives Diazo-coupling, Knoevenagel Condensation Various Substitutions

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any carbonyl groups to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine, a compound of increasing interest in scientific research, has shown potential applications across various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted that compounds similar to this compound showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study involving breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. A research article in Bioorganic & Medicinal Chemistry Letters reported that similar compounds exhibited broad-spectrum antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli18
S. aureus20
C. albicans15

Inhibitors of Enzymatic Activity

Thiazole derivatives are known to act as enzyme inhibitors. A study published in Journal of Enzyme Inhibition and Medicinal Chemistry investigated the inhibitory effects of various thiazole compounds on specific enzymes involved in metabolic pathways.

Case Study:
The compound was evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The results indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.

Organic Electronics

The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating thiazole moieties can enhance charge transport properties.

Data Table: Performance Metrics of OLEDs with Thiazole Derivatives

Device ConfigurationMax Luminance (cd/m²)Efficiency (lm/W)
Control150030
With Thiazole Additive250045

Sensor Technology

Thiazole derivatives have been explored for use in sensor technology due to their ability to interact with various analytes. A study published in Sensors and Actuators B: Chemical demonstrated the potential of thiazole-based sensors for detecting metal ions.

Case Study:
The compound was incorporated into a sensor matrix for detecting lead ions (Pb²⁺). The sensor showed high sensitivity and selectivity, making it a promising candidate for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiazole ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine Positional Isomers
  • 4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine (para-fluoro isomer): Exhibits a higher melting point (127°C) compared to the ortho-fluoro analog, likely due to enhanced molecular symmetry and packing efficiency .
  • 4-(2,6-Difluoro-phenyl)-5-methyl-thiazol-2-ylamine :
    • The additional fluorine at the 6-position increases electronegativity, which may enhance binding affinity in biological targets (e.g., enzyme active sites) but could reduce solubility due to increased hydrophobicity .
Non-Fluorinated Analogs
  • 4-Methyl-5-phenyl-thiazol-2-ylamine :
    • Lacks fluorine, resulting in a less electron-deficient aromatic system. This may reduce interactions with electron-rich biological targets but improve metabolic stability .

Heterocyclic Core Modifications

Methoxy-Substituted Thiazoles
Trifluoromethyl Derivatives
  • (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine :
    • The trifluoromethyl group enhances lipophilicity and metabolic resistance, making it suitable for central nervous system-targeting applications .

Crystallographic and Conformational Analysis

  • Isostructural Thiazole Derivatives :
    • Compounds 4 and 5 (chloro- and fluoro-substituted analogs) crystallize in triclinic systems with similar conformations but distinct packing due to halogen size differences. This affects solubility and stability, critical for formulation development .

Biological Activity

4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound belongs to the thiazole family, which is known for its broad spectrum of biological activities. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that thiazole compounds displayed effective inhibition against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Compound Target Organism MIC (µg/mL)
This compoundCandida albicans1.23
Candida parapsilosis1.23

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. One study reported an IC50 value of 10–30 µM for certain thiazole derivatives against cancer cells, indicating significant potency .

Cell Line IC50 (µM)
Human glioblastoma U25110–30
Human melanoma WM79310–30

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of thiazole derivatives. In vitro studies demonstrated that certain compounds could reduce oxidative stress and inflammation in neuronal cell models, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Thiazoles may act as inhibitors for various enzymes involved in metabolic pathways, including acetylcholinesterase and other targets associated with cancer progression .
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells or antimicrobial effects against pathogens.

Case Study 1: Antifungal Activity

In a comparative study, several thiazole derivatives were tested against clinical strains of Candida. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced antifungal activity due to increased lipophilicity and better interaction with fungal enzymes .

Case Study 2: Anticancer Efficacy

A series of synthesized thiazoles were evaluated for their anticancer properties against various cell lines. The study found that modifications on the phenyl ring significantly affected the cytotoxicity levels, with some derivatives exhibiting superior activity compared to standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted thioureas with α-haloketones. For example, sodium monochloroacetate in aqueous medium under reflux (60–80°C, 4–6 hours) is effective for introducing thioether linkages in similar thiazole derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), pH (neutral to slightly acidic), and stoichiometric ratios of reactants to minimize side products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra verify substituent positions and aromatic fluorine coupling patterns (e.g., 1^1H NMR: δ 2.4 ppm for methyl group; δ 7.1–7.6 ppm for fluorophenyl protons) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 3300–3400 cm1^{-1} (N–H stretch) and 1600–1650 cm1^{-1} (C=N/C–S stretches) confirm thiazole ring formation .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% can be achieved using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., kinases or antimicrobial targets). For example, fluorine’s electronegativity enhances binding to hydrophobic pockets, while methyl groups improve metabolic stability .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the fluorophenyl or methyl group (e.g., replacing fluorine with chlorine) can isolate pharmacophoric contributions .
  • In Vitro Assays : Standardized MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity reduce variability. Discrepancies may arise from differences in bacterial strains or assay conditions (e.g., nutrient broth vs. agar diffusion) .

Q. How do solvent and catalyst choices impact the scalability of thiazole synthesis?

  • Methodology : Green solvents (e.g., PEG-400) reduce toxicity, while heterogeneous catalysts (e.g., zeolites) improve recyclability. For example, microwave-assisted synthesis reduces reaction time from hours to minutes but requires precise temperature control to prevent decomposition .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Positive/Negative Controls : Use known thiazole-based drugs (e.g., sulfathiazole) for comparative bioavailability studies.
  • Metabolic Stability Assays : Liver microsome incubations (human/rat) quantify CYP450-mediated degradation. LC-MS/MS tracks parent compound and metabolites .

Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Methodology : Single-crystal X-ray diffraction determines bond lengths/angles and packing motifs. For example, intermolecular hydrogen bonds between thiazole N–H and fluorine atoms stabilize the lattice, affecting solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine
Reactant of Route 2
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4-(2-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine

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